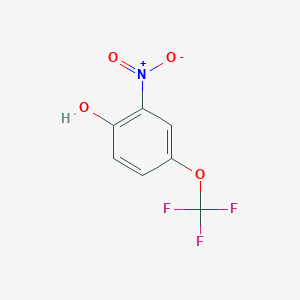

2-Nitro-4-(trifluoromethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQAEUBXLFDRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379688 | |

| Record name | 2-nitro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129644-56-0 | |

| Record name | 2-nitro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Nitro-4-(trifluoromethoxy)phenol" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitro-4-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in the fields of pharmaceutical and agrochemical research. The trifluoromethoxy and nitro functional groups impart unique electronic and lipophilic properties, making it a key building block for complex molecular architectures. This document details a primary synthetic methodology via electrophilic nitration of 4-(trifluoromethoxy)phenol, explaining the mechanistic rationale behind the procedural steps. Furthermore, it establishes a complete analytical workflow for structural verification and purity assessment, presenting expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this compound.

Introduction and Significance

This compound is an aromatic compound distinguished by three key functional groups: a hydroxyl group, a nitro group ortho to the hydroxyl, and a trifluoromethoxy group para to the hydroxyl. This specific arrangement of electron-withdrawing (nitro, trifluoromethoxy) and electron-donating (hydroxyl) groups on a benzene ring creates a unique chemical scaffold. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The compound serves as a critical intermediate for synthesizing more complex molecules, including potential active pharmaceutical ingredients (APIs) and specialized agrochemicals.[2]

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonym(s) | 2-Hydroxy-5-(trifluoromethoxy)nitrobenzene | [3] |

| CAS Number | 129644-56-0 | [3] |

| Molecular Formula | C₇H₄F₃NO₄ | [3] |

| Molecular Weight | 223.11 g/mol | [3] |

| Appearance | Liquid |

Synthetic Pathways and Methodologies

The synthesis of this compound is most effectively achieved through the direct electrophilic aromatic substitution on the readily available precursor, 4-(trifluoromethoxy)phenol. The directing effects of the substituent groups are paramount to the success of this reaction.

Principle of Synthesis: Electrophilic Aromatic Substitution

The hydroxyl (-OH) group is a powerful activating and ortho-, para- directing group in electrophilic aromatic substitution. The trifluoromethoxy (-OCF₃) group is deactivating and primarily meta- directing. In the starting material, 4-(trifluoromethoxy)phenol, the powerfully activating -OH group dictates the position of substitution. Since the para position is blocked, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group (C2 and C6).

The reaction is typically performed using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. Careful temperature control is crucial to prevent di-nitration and minimize the formation of undesired byproducts.

Proposed Synthetic Protocol: Nitration of 4-(Trifluoromethoxy)phenol

This protocol describes a standard procedure for the regioselective nitration of a phenol.

Materials:

-

4-(Trifluoromethoxy)phenol (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2-3 vols) while maintaining the temperature below 10 °C.

-

Addition: Add the prepared nitrating mixture dropwise to the stirred solution of 4-(trifluoromethoxy)phenol over 30-60 minutes. The temperature of the reaction mixture must be rigorously maintained between 0 °C and 5 °C to ensure selectivity and safety.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic techniques provides a self-validating system for analysis.

Characterization Workflow Diagram

Caption: Analytical workflow for structural and purity verification.

Expected Analytical Data

The following sections detail the anticipated spectroscopic data for this compound based on its chemical structure and established principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

-

H-6: This proton is ortho to the -OH group and meta to the -NO₂ group. It is expected to appear as a doublet.

-

H-5: This proton is ortho to the -NO₂ group and meta to the -OH group. It will likely be the most downfield signal and appear as a doublet of doublets.

-

H-3: This proton is ortho to the -OCF₃ group and meta to the -NO₂ group. It is expected to appear as a doublet.

-

-OH: A broad singlet, whose chemical shift is concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR will display 7 unique signals. The carbon attached to the nitro group (C2) and the carbon attached to the trifluoromethoxy group (C4) will be significantly downfield. The -OCF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.

The IR spectrum provides confirmation of the key functional groups.[4][5]

-

~3200-3500 cm⁻¹ (broad): O-H stretching vibration, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

-

~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~1530-1570 cm⁻¹ (strong) and ~1340-1370 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are highly characteristic.[5]

-

~1500-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1200-1280 cm⁻¹ (strong): C-O-C asymmetric stretching of the aryl ether component of the trifluoromethoxy group.

-

~1100-1200 cm⁻¹ (very strong): C-F stretching vibrations of the -CF₃ group.

-

Molecular Ion (M⁺): The electron ionization (EI-MS) spectrum should show a molecular ion peak at m/z = 223.01, corresponding to the molecular formula C₇H₄F₃NO₄.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the nitro group ([M-NO₂]⁺ at m/z = 177), loss of the hydroxyl group ([M-OH]⁺), and cleavage of the trifluoromethyl group ([M-CF₃]⁺).

Data Summary Table

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | 3 signals in the δ 7.0-8.5 ppm range (d, dd, d) |

| Hydroxyl Proton | 1 broad singlet (variable shift) | |

| IR | O-H Stretch | ~3200-3500 cm⁻¹ (broad) |

| N-O Stretches | ~1550 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | |

| C-F Stretches | ~1100-1200 cm⁻¹ (very strong) | |

| MS (EI) | Molecular Ion Peak | m/z = 223 |

| Key Fragment | m/z = 177 ([M-NO₂]⁺) |

Safety, Handling, and Storage

This compound is a chemical intermediate and must be handled with appropriate care in a laboratory setting.

-

Hazards: Based on data for similar compounds, it is expected to be harmful if swallowed, and cause skin and serious eye irritation. It may also cause respiratory irritation.[6]

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of this compound via electrophilic nitration of its phenol precursor. The rationale for the chosen methodology, rooted in the principles of physical organic chemistry, ensures a high probability of success and regiochemical control. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a clear and effective strategy for verifying the structural integrity and purity of the final product. The information presented herein serves as a valuable technical resource for scientists engaged in the synthesis and application of this important chemical building block.

References

-

Synthesis of 2-nitro-4-(trifluoromethyl)phenol . PrepChem.com. Available at: [Link]

-

2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 . PubChem, National Center for Biotechnology Information. Available at: [Link]

- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.... Google Patents.

-

Infrared spectrum of phenol . Doc Brown's Chemistry. Available at: [Link]

-

Table of Characteristic IR Absorptions . University of Colorado Boulder, Department of Chemistry. Available at: [Link]

Sources

- 1. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 2-Nitro-4-(trifluoromethyl)phenol, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Nitro-4-(trifluoromethoxy)phenol (CAS No. 129644-56-0). Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structural features, and key physical characteristics. It outlines field-proven experimental protocols for empirical characterization using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide synthesizes available data with theoretical insights to offer a holistic understanding of this important chemical intermediate, emphasizing the influence of its unique functional groups—the nitro and trifluoromethoxy moieties—on its overall properties and reactivity.

Introduction and Strategic Importance

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. The strategic incorporation of both a nitro (-NO₂) group and a trifluoromethoxy (-OCF₃) group onto a phenol scaffold creates a molecule with a unique electronic and lipophilic profile. The trifluoromethoxy group, a bioisostere of the methoxy group, is known to enhance metabolic stability and increase lipophilicity, which can improve the membrane permeability and bioavailability of parent drug candidates.[1][2] The electron-withdrawing nature of both the nitro and trifluoromethoxy groups significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making it a versatile building block for further chemical modification.

A thorough understanding of its physicochemical properties is paramount for its effective use. These properties dictate its solubility in various solvent systems, its stability under different storage and reaction conditions, and its behavior in analytical systems. This guide serves as a foundational resource, providing both established data and the methodologies required to validate these properties in a research setting.

Chemical Identity and Core Properties

The fundamental identity of a compound is the bedrock of all subsequent analysis. This compound is unambiguously defined by its molecular structure and associated identifiers.

Chemical Structure:

Figure 1. 2D structure of this compound.

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a trifluoromethoxy group (-OCF₃) at position 4. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

Table 1: Core Physicochemical and Identity Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonym(s) | 2-Hydroxy-5-(trifluoromethoxy)nitrobenzene | [3] |

| CAS Number | 129644-56-0 | [3] |

| Molecular Formula | C₇H₄F₃NO₄ | [3] |

| Molecular Weight | 223.11 g/mol | [3] |

| Physical Form | Liquid | |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | [3] |

| Computed LogP | 2.199 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

Note: Some properties, such as LogP and TPSA, are computationally predicted and serve as valuable estimates for experimental design.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow illustrates the logical sequence of analysis, from initial purity assessment to definitive structural confirmation.

Caption: A typical analytical workflow for comprehensive characterization.

Spectroscopic and Chromatographic Profile

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically employed.

Expert Insight: The choice of a buffered mobile phase is critical. Due to the acidic nature of the phenolic proton, controlling the pH prevents peak tailing and ensures reproducible retention times. An acidic mobile phase (e.g., using formic or acetic acid) will keep the phenol protonated, leading to sharper peaks.

Protocol 1: HPLC Purity Determination

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the compound has significant absorbance, typically determined by a UV scan (e.g., 290 nm).[4]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Validation: The system is considered self-validating if a sharp, symmetrical peak is observed. Purity is calculated based on the area percentage of the main peak relative to all other peaks detected.

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) provides definitive confirmation of the molecular weight.

Expert Insight: Electrospray Ionization (ESI) in negative mode is highly effective for this compound. The acidic phenol readily deprotonates to form the [M-H]⁻ ion, which is easily detected.

Expected Result: In negative ion mode, the primary ion observed will be at m/z 222.0, corresponding to the [C₇H₃F₃NO₄]⁻ species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information to confirm the connectivity of the entire molecule.

Expert Insight: The presence of the electron-withdrawing nitro and trifluoromethoxy groups will shift the aromatic protons downfield. The phenolic proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. Adding a drop of D₂O will cause the -OH proton signal to disappear, confirming its identity.[5]

Predicted ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons (3H): Expected in the range of δ 7.0 - 8.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Phenolic Proton (1H): A broad singlet, typically δ 5.0 - 10.0 ppm, which is exchangeable with D₂O. The intramolecular hydrogen bonding with the ortho-nitro group can shift this proton significantly downfield.[6]

Predicted ¹⁹F NMR Signals (in CDCl₃):

-

-OCF₃ Group (3F): A sharp singlet is expected, as there are no neighboring fluorine or hydrogen atoms to couple with. Its chemical shift provides a clear signature for the trifluoromethoxy group.

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining the integrity of the compound.

-

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

Storage: Store at ambient temperature in a tightly sealed container, protected from light and moisture to prevent degradation.

Conclusion

This compound is a valuable chemical intermediate with distinct physicochemical properties conferred by its nitro and trifluoromethoxy substituents. Its characterization relies on a synergistic application of chromatographic and spectroscopic techniques. The protocols and data presented in this guide provide a robust framework for scientists to confidently identify, quantify, and utilize this compound in research and development endeavors, particularly in the synthesis of novel pharmaceutical and agrochemical agents. The unique electronic and lipophilic characteristics of this molecule will continue to make it a compound of high interest for creating next-generation functional molecules.

References

- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination.

- BenchChem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.

- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

- Chem-Impex. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.

- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.

- Sigma-Aldrich. (n.d.). This compound.

- ResearchGate. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.

- NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.

- Thermo Scientific Chemicals. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol, 98%.

- ChemScene. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ChemicalBook. (n.d.). 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL Property.

- Thermo Scientific Chemicals. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol, 98%.

- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.

- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Fisher Scientific. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol, 98%.

- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.

- BenchChem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.

- Sigma-Aldrich. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol 99% (GC).

- ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols.

- P212121 Store. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- BLDpharm. (n.d.). 2-Nitro-4,6-bis(trifluoromethyl)phenol.

- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

- Anax Laboratories. (n.d.). 2-nitro-4-(trifluoromethylsulfinyl)phenol.

- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.

Sources

"2-Nitro-4-(trifluoromethoxy)phenol" CAS 129644-56-0 properties

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethoxy)phenol (CAS 129644-56-0)

Abstract

This technical guide provides a comprehensive analysis of this compound, CAS 129644-56-0, a key chemical intermediate in the pharmaceutical and agrochemical sectors. The document delineates its physicochemical properties, presents a plausible and detailed synthetic route via electrophilic nitration, and offers an expert prediction of its spectroscopic characteristics. Furthermore, it explores the molecule's electronic profile, chemical reactivity, and the rationale behind its application in modern drug development, emphasizing the role of the trifluoromethoxy group in enhancing lipophilicity and metabolic stability. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile building block.

Core Physicochemical and Computed Properties

This compound is a substituted phenol derivative that exists as a liquid at ambient temperature.[1] Its chemical identity is defined by the presence of three key functional groups on a benzene ring: a hydroxyl (-OH) group, a nitro (-NO₂) group, and a trifluoromethoxy (-OCF₃) group. These substituents dictate its physical properties and chemical behavior.

A summary of its essential properties is presented in Table 1. The computed data, such as the topological polar surface area (TPSA) and LogP, provide valuable insights for medicinal chemists, suggesting moderate membrane permeability and lipophilicity.

| Property | Value | Source(s) |

| CAS Number | 129644-56-0 | [2] |

| Molecular Formula | C₇H₄F₃NO₄ | [2] |

| Molecular Weight | 223.11 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonym(s) | 2-Hydroxy-5-(trifluoromethoxy)nitrobenzene | |

| Physical Form | Liquid | |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | [2] |

| LogP (Predicted) | 2.199 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution (nitration) of the precursor, 4-(trifluoromethoxy)phenol. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are both ortho, para-directing activators, while the nitro group (-NO₂) is a deactivating, meta-directing group. In the starting material, the powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it.

Plausible Synthetic Route: Electrophilic Nitration

The reaction involves the careful addition of a nitrating agent to a solution of 4-(trifluoromethoxy)phenol. A common and effective nitrating mixture is nitric acid in a strong acid catalyst like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion.

Sources

Spectroscopic data (NMR, IR, MS) of 2-Nitro-4-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitro-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its molecular architecture, featuring a phenol ring substituted with a strongly electron-withdrawing nitro group and a lipophilic trifluoromethoxy group, imparts unique chemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2]

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between the molecular structure and its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Behavior

The spectroscopic characteristics of this compound (Molecular Formula: C₇H₄F₃NO₄, Molecular Weight: 223.11 g/mol ) are dictated by the interplay of its three functional groups on the benzene ring.[3]

-

Phenolic Hydroxyl (-OH) group: Acts as a strong activating, ortho-, para- directing group via resonance, donating electron density to the ring. It is also a hydrogen bond donor.

-

Nitro (-NO₂) group: A powerful deactivating, meta- directing group due to its strong inductive and resonance electron-withdrawing effects.

-

Trifluoromethoxy (-OCF₃) group: This group exhibits dual electronic effects. The oxygen atom can donate electron density to the ring via resonance (a π-donor), while the highly electronegative fluorine atoms create a strong inductive electron withdrawal (a σ-acceptor).[2] Overall, it behaves as a moderately deactivating, ortho-, para- directing group.[2]

This unique combination of substituents creates a highly electron-poor aromatic system with distinct and predictable spectroscopic features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The electron-withdrawing nature of the nitro and trifluoromethoxy groups will cause all aromatic protons and carbons to be significantly "deshielded," shifting their signals downfield in the spectrum.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one for the phenolic proton.

-

Aromatic Protons (δ 7.0-8.5 ppm): The aromatic region of a proton NMR spectrum typically appears between 6.5 and 8.0 ppm.[4] Due to the strong deshielding effects of the substituents, the signals for this compound will be at the lower end of this range.

-

H-6: This proton is ortho to the hydroxyl group and meta to both the nitro and trifluoromethoxy groups. It is expected to appear as a doublet.

-

H-5: This proton is ortho to the trifluoromethoxy group and meta to the hydroxyl and nitro groups. It will likely be a doublet of doublets due to coupling with both H-3 and H-6 (though the long-range coupling to H-3 may be small).

-

H-3: This proton is ortho to the nitro group and meta to the hydroxyl and trifluoromethoxy groups. It will be the most deshielded aromatic proton and should appear as a doublet.

-

-

Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature, typically appearing between δ 4.5 and 7.0 ppm.[5] It usually presents as a broad singlet and will exchange with D₂O.

¹³C NMR Analysis

The ¹³C NMR spectrum will show 7 distinct signals, as all carbons are in unique electronic environments. Aromatic carbons typically resonate between 120-150 ppm.[4]

-

C-1 (ipso-OH): This carbon, directly attached to the hydroxyl group, will be shielded relative to a standard benzene carbon but will be influenced by the other groups. Its signal will be in the range of δ 150-155 ppm.

-

C-2 (ipso-NO₂): The carbon bearing the nitro group will be significantly deshielded.

-

C-4 (ipso-OCF₃): This carbon will be deshielded and will likely show coupling to the three fluorine atoms (a quartet, ¹JCF).

-

C-3, C-5, C-6: These protonated carbons will appear in the typical aromatic region (δ 115-135 ppm), with their precise shifts determined by the combined electronic effects of the three substituents.

-

-OCF₃ Carbon: The carbon of the trifluoromethoxy group will be highly deshielded by the three fluorine atoms and will appear as a quartet due to one-bond C-F coupling (¹JCF), typically around δ 120 ppm.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~8.2 (d) | H-3 | ~152 |

| ~7.4 (dd) | H-5 | ~145 |

| ~7.2 (d) | H-6 | ~148 (q) |

| Variable (br s) | O-H | ~125 |

| ~120 (q, ¹JCF ≈ 258 Hz) | ||

| ~118 | ||

| ~115 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.[7]

-

¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A spectral width of 16 ppm and a relaxation delay of 2 seconds are typical starting points.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. An extended number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[8] The spectrum provides a unique "fingerprint" and confirms the presence of key structural motifs.

Interpretation of Key Absorptions

-

O-H Stretch: A prominent, broad absorption band is expected in the 3200–3550 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[9][10]

-

Aromatic C-H Stretch: A weaker absorption should appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

N-O Asymmetric & Symmetric Stretches: Two strong, sharp bands are the hallmark of a nitro group. For aromatic nitro compounds, these are found at approximately 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[11]

-

Aromatic C=C Stretches: Medium to strong absorptions in the 1450–1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-F and C-O Stretches: Strong absorptions are expected in the fingerprint region between 1100-1300 cm⁻¹ corresponding to C-O and C-F stretching vibrations of the trifluoromethoxy group.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3200–3550 (broad, strong) | O-H stretch (phenolic) |

| 3050–3150 (medium) | Aromatic C-H stretch |

| ~1530 (strong) | Asymmetric NO₂ stretch |

| ~1345 (strong) | Symmetric NO₂ stretch |

| 1450–1600 (medium-strong) | Aromatic C=C ring stretches |

| 1100–1300 (strong) | C-O and C-F stretches |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This is the most common and convenient method.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed directly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion) and its fragments, confirming the molecular weight and offering structural clues.

Molecular Ion and Fragmentation Analysis

For this compound (MW = 223.11), the molecular ion peak (M⁺˙) is expected at m/z 223. The fragmentation pattern will be governed by the stability of the resulting ions and neutral losses.

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro group (•NO₂, 46 Da), leading to a fragment at m/z 177.

-

Loss of OCF₃: Cleavage of the trifluoromethoxy group (•OCF₃, 85 Da) could also occur, though less common than NO₂ loss.

-

Loss of CO: Subsequent loss of carbon monoxide (CO, 28 Da) from phenolic fragments is a characteristic process.

Caption: Predicted major fragmentation pathway for this compound.

| Predicted Mass Spectrometry Data (EI) | |

| m/z Value | Proposed Fragment Identity |

| 223 | [M]⁺˙ (Molecular Ion) |

| 177 | [M - NO₂]⁺ |

| 149 | [M - NO₂ - CO]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation and create a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum plots relative ion abundance against m/z. Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Workflow

A self-validating approach to structure confirmation relies on the convergence of all spectroscopic data. The workflow below illustrates how these techniques are synergistically applied.

Caption: Integrated workflow for spectroscopic structure validation.

Conclusion

The structural elucidation of this compound is readily achieved through a combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra provide definitive information on the substitution pattern and electronic environment of the aromatic ring. IR spectroscopy confirms the presence of the key hydroxyl and nitro functional groups, while mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. Together, these techniques provide an unambiguous and robust characterization essential for any research or development endeavor involving this compound.

References

- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.

- PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol.

- ResearchGate. (n.d.). NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis.

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- BenchChem. (n.d.). 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | 1261946-46-6.

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

- SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III.

- ChemicalBook. (n.d.). 2-Nitro-4-fluorophenol(394-33-2) 1H NMR spectrum.

-

Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232).

- Chem-Impex. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- ChemScene. (n.d.). This compound | 129644-56-0.

-

Reich, H. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). The structure of ortho-(trifluoromethyl)phenol in comparison to its homologues – A combined experimental and theoretical study.

- Sigma-Aldrich. (n.d.). This compound | 129644-56-0.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols.

- RSC Publishing. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.

- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from Beilstein Journal of Organic Chemistry.

- ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)....

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.

- Thermo Scientific Chemicals. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol, 98%.

-

NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST WebBook. Retrieved from [Link]

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

The Strategic Utility of 2-Nitro-4-(trifluoromethoxy)phenol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development, the judicious selection of starting materials is paramount. The trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity. When coupled with the versatile reactivity of a nitrophenol scaffold, the resulting building block, 2-Nitro-4-(trifluoromethoxy)phenol , emerges as a molecule of considerable strategic value. This guide provides a comprehensive overview of its synthesis, properties, and key applications, offering field-proven insights for its effective utilization in the laboratory.

The unique arrangement of functional groups in this compound—a hydroxyl group for etherification or esterification, a nitro group for reduction to an amine or as an electron-withdrawing activator for nucleophilic aromatic substitution, and the lipophilic -OCF₃ moiety—renders it a highly adaptable intermediate for the construction of complex molecular architectures.

| Property | Value | Reference |

| CAS Number | 129644-56-0 | [1] |

| Molecular Formula | C₇H₄F₃NO₄ | [1] |

| Molecular Weight | 223.11 g/mol | [1] |

| Appearance | Liquid | |

| Synonyms | 2-Hydroxy-5-(trifluoromethoxy)nitrobenzene | [1] |

Synthesis of the Building Block: A Strategic Approach

The preparation of this compound is most logically achieved via the nitration of 4-(trifluoromethoxy)phenol. The hydroxyl group is a potent ortho-, para-directing group, thus facilitating the introduction of the nitro group at the desired position.

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Representative Nitration of 4-(trifluoromethoxy)phenol

This protocol is a representative procedure based on established methods for the nitration of phenols.[2][3][4]

Materials:

-

4-(trifluoromethoxy)phenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 4-(trifluoromethoxy)phenol to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 4-(trifluoromethoxy)phenol in sulfuric acid, keeping the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may require further purification by column chromatography to separate ortho and para isomers.

Causality and Experimental Choice: The use of a low temperature is critical to control the exothermic nitration reaction and to minimize the formation of undesired byproducts, including dinitrated species. The ortho- and para-isomers are the expected major products due to the directing effect of the powerful activating hydroxyl group.

Key Reactions and Applications as a Building Block

This compound serves as a versatile scaffold for the introduction of further molecular complexity. Two of its most synthetically valuable transformations are the reduction of the nitro group to an amine and the etherification of the phenolic hydroxyl group.

Reduction of the Nitro Group: Access to 2-Amino-4-(trifluoromethoxy)phenol

The reduction of the nitro group to an amine is a cornerstone transformation, yielding 2-amino-4-(trifluoromethoxy)phenol, a valuable intermediate for the synthesis of heterocycles, such as benzoxazoles and other pharmacologically relevant scaffolds. Catalytic hydrogenation is a clean and efficient method for this conversion.

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a procedure for the reduction of a structurally similar nitrophenol.[5]

Materials:

-

This compound

-

Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen Gas (H₂)

-

Celite®

Procedure:

-

To a solution of this compound in ethanol in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2-Amino-4-(trifluoromethoxy)phenol.

Causality and Experimental Choice: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity. Ethanol is a common solvent for such reactions as it solubilizes the starting material and is inert under the reaction conditions. Filtration through Celite® is a standard procedure to safely and completely remove the pyrophoric palladium catalyst.

Etherification of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from phenols. This reaction allows for the introduction of a wide variety of substituents at the phenolic position, further expanding the synthetic utility of the this compound building block.

Caption: Williamson ether synthesis workflow.

Experimental Protocol: General Williamson Ether Synthesis

This is a general protocol based on the well-established Williamson ether synthesis.[6][7][8]

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

-

Ethyl Acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous acetone or DMF.

-

Add a base, such as anhydrous potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq.), to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the phenoxide.

-

Slowly add the desired alkyl halide (1.1 eq.) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., reflux for acetone) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter to remove the inorganic salts. If NaH was used, carefully quench with water.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Causality and Experimental Choice: The choice of base and solvent is crucial. A relatively weak base like potassium carbonate is often sufficient for deprotonating the acidic nitrophenol, and acetone is a convenient solvent. For less reactive alkyl halides, a stronger base like sodium hydride in an aprotic polar solvent like DMF may be necessary to drive the reaction to completion. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide acts as a nucleophile.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides multiple handles for synthetic manipulation, enabling the efficient construction of complex molecules with desirable physicochemical properties. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important intermediate in their drug discovery and materials science endeavors.

References

-

The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

-

Synthesis of 2-amino-4-(trifluoromethyl)phenol. PrepChem.com. [Link]

-

Experiment 06 Williamson Ether Synthesis. University of Wisconsin-La Crosse. [Link]

-

Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications. [Link]

- Catalytic hydrogenation of nitrophenol.

-

Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Royal Society of Chemistry. [Link]

-

Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ACS Publications. [Link]

-

Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. SpringerLink. [Link]

-

Synthesis of 2-nitro-4-(trifluoromethyl)phenol. PrepChem.com. [Link]

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

-

2-amino-4-nitrophenol. Organic Syntheses. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]

- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Process for the preparation of 2-amino-4-nitrophenol.

-

4-(Trifluoromethoxy)phenol: A Versatile Fine Chemical Intermediate for Diverse Industrial Applications. Millennial Pharmachem. [Link]

-

Cas 129644-56-0,this compound. LookChem. [Link]

-

5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. University of Oldenburg. [Link]

-

Results: Visible effect on the reaction: Nitration of phenol in flow. Corning Incorporated. [Link]

-

Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. National Institutes of Health. [Link]

- Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

-

Nitration of Phenol and Purification by Column Chromatography Purpose. Course Hero. [Link]

-

Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. YouTube. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. [Link]

-

2-Nitro-4-(trifluoromethyl)phenol. PubChem. [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. National Institutes of Health. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. corning.com [corning.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. prepchem.com [prepchem.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoromethoxy Group: A Keystone Substituent in the Molecular Architecture of 2-Nitro-4-(trifluoromethoxy)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in modern medicinal and materials chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique constellation of electronic and physicochemical properties that profoundly influence molecular behavior. This technical guide provides a comprehensive analysis of the role of the trifluoromethoxy group in the context of 2-nitro-4-(trifluoromethoxy)phenol. We will dissect the intricate interplay between the -OCF₃, nitro, and hydroxyl functionalities, elucidating how this substitution pattern governs the molecule's reactivity, acidity, lipophilicity, and metabolic stability. This document serves as a resource for researchers seeking to leverage the distinct characteristics of the trifluoromethoxy group in the design of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction: The Rise of Fluorinated Motifs in Chemical Design

The introduction of fluorine into organic molecules can dramatically alter their inherent properties. The trifluoromethoxy group, in particular, has garnered significant attention for its ability to confer a desirable combination of high metabolic stability, enhanced lipophilicity, and potent electron-withdrawing effects.[1][2] These attributes are highly sought after in drug discovery, where overcoming metabolic liabilities and improving membrane permeability are critical hurdles.[3] In this compound, the -OCF₃ group is strategically positioned to modulate the characteristics of the phenolic ring, which is a common scaffold in a variety of biologically active compounds.[4] This guide will explore the multifaceted role of this "super-halogen" substituent in shaping the chemical and biological landscape of the parent molecule.[5]

Physicochemical Properties Modulated by the Trifluoromethoxy Group

The trifluoromethoxy group imparts a unique set of physicochemical properties to the this compound molecule, primarily influencing its electronic character, lipophilicity, and acidity.

Electronic Effects: A Duality of Inductive and Resonance Contributions

The trifluoromethoxy group is a strong electron-withdrawing substituent, a characteristic that significantly impacts the reactivity of the aromatic ring. This effect is a composite of a powerful inductive (-I) effect, owing to the high electronegativity of the fluorine atoms, and a weaker, opposing resonance (+R) effect from the oxygen lone pairs.[2] In the case of this compound, both the nitro group and the trifluoromethoxy group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the phenolic proton.

Diagram 1: Electronic Effects on the Aromatic Ring

Caption: Electronic contributions of substituents in this compound.

Lipophilicity: Enhancing Membrane Permeability

A crucial parameter in drug design is the lipophilicity of a molecule, often quantified by its partition coefficient (LogP). The trifluoromethoxy group is one of the most lipophilic substituents, significantly more so than a methoxy or even a trifluoromethyl group.[1][6] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a key factor for oral bioavailability and central nervous system penetration.[2]

| Substituent | Hansch π Parameter |

| -H | 0.00 |

| -CH₃ | 0.56 |

| -OCH₃ | -0.02 |

| -CF₃ | 0.88[7] |

| -OCF₃ | 1.04 [7] |

Table 1: Hansch hydrophobicity π parameters for common substituents.

Acidity of the Phenolic Proton

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, often involving the introduction of the nitro group onto a pre-functionalized trifluoromethoxyphenyl precursor. A plausible synthetic strategy is the nitration of 4-(trifluoromethoxy)phenol.

Diagram 2: Proposed Synthesis Workflow

Caption: Proposed nitration of 4-(trifluoromethoxy)phenol.

Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol (Analogous Procedure)

While a specific protocol for the trifluoromethoxy derivative is not detailed in the provided search results, a representative procedure for the analogous 2-nitro-4-(trifluoromethyl)phenol involves the nucleophilic aromatic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene.[1][7] This approach could be adapted for the synthesis of the target molecule from a suitable precursor.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)chlorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: To the stirred solution, add finely powdered sodium hydroxide (x eq) portion-wise over several hours at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture to pH 1 with concentrated hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

The Role in Modulating Biological Activity

The unique physicochemical properties endowed by the trifluoromethoxy group make this compound an interesting scaffold for biological applications.

Enhanced Metabolic Stability

The trifluoromethoxy group is significantly more resistant to metabolic degradation compared to a methoxy group.[1] The strong carbon-fluorine bonds are not easily cleaved by metabolic enzymes, such as cytochrome P450s.[3] This "metabolic blocking" can lead to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.[3]

Potential as a Bioactive Scaffold

Nitrophenols are known to possess a range of biological activities, including antimicrobial and herbicidal properties.[8][9] The incorporation of a trifluoromethoxy group can further enhance these activities by increasing the lipophilicity and metabolic stability of the compound. Trifluoromethyl-containing phenols, a closely related class of compounds, have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[4]

Diagram 3: Factors Influencing Biological Activity

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. prepchem.com [prepchem.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethoxy)phenol: A Versatile Building Block for Protein Degraders

Foreword: The Evolving Landscape of Targeted Protein Degradation

The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery. Moving beyond simple inhibition, we now possess the ability to orchestrate the complete removal of disease-causing proteins from the cellular environment. At the heart of this revolution lie heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and the cell's own protein disposal machinery.[1][2] The success of these degraders is not solely dependent on the warhead that binds the target or the ligand that recruits an E3 ligase; the linker that tethers these two components is a critical determinant of a PROTAC's efficacy, selectivity, and pharmaceutical properties.[3][4] This guide focuses on a particularly promising, yet underexplored, building block for PROTAC linker synthesis: 2-Nitro-4-(trifluoromethoxy)phenol . Through a detailed exploration of its synthesis, functionalization, and strategic application, we will illuminate its potential to empower researchers in the rational design of next-generation protein degraders.

The Strategic Advantage of this compound in PROTAC Design

The chemical architecture of this compound presents a unique convergence of functionalities that are highly advantageous for the construction of PROTACs. The strategic placement of the nitro, hydroxyl, and trifluoromethoxy groups on the phenyl ring offers a versatile platform for linker diversification and modulation of critical molecular properties.

Physicochemical Properties and Their Implications

The trifluoromethoxy (-OCF₃) group is a key feature of this building block, imparting several desirable characteristics for drug development.[5][6] It is a strong electron-withdrawing group and significantly increases the lipophilicity of a molecule, which can enhance cell permeability and bioavailability.[5] This is a crucial consideration for PROTACs, which are often large molecules that struggle to cross cell membranes. The trifluoromethoxy group's influence on a molecule's conformational preferences can also be leveraged to optimize the presentation of the warhead and E3 ligase ligand for efficient ternary complex formation.[7]

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₄ | [8] |

| Molecular Weight | 223.11 g/mol | [8] |

| Calculated LogP | 2.199 | [8] |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Rotatable Bonds | 2 | [8] |

| Table 1: Physicochemical Properties of this compound. |

A Bifunctional Handle for Linker Synthesis

The true synthetic utility of this compound lies in its two orthogonal functional handles: the phenolic hydroxyl group and the nitro group. This bifunctionality allows for a modular and flexible approach to PROTAC linker synthesis.

-

The Phenolic Hydroxyl Group: This group provides a convenient attachment point for one end of the linker through a stable ether bond. Ether linkages are prevalent in PROTAC design due to their chemical stability and the ability to introduce desirable spacing and flexibility.[3][9]

-

The Nitro Group: The nitro group serves as a versatile precursor to an amino group. Reduction of the nitro functionality provides a primary amine, which is a common reactive handle for conjugation to the warhead or E3 ligase ligand, typically through amide bond formation.[9]

This dual functionality enables a divergent synthetic strategy, where a common intermediate can be elaborated into a diverse library of PROTACs with varying linker lengths, compositions, and attachment points.

Synthesis and Functionalization: A Step-by-Step Guide

Synthesis of the Core Building Block

The synthesis of this compound can be approached through the nitration of 4-(trifluoromethoxy)phenol.

Experimental Protocol: Nitration of 4-(trifluoromethoxy)phenol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.[10][11]

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder reagent like sodium nitrate in the presence of an acid catalyst, to the cooled solution while stirring vigorously.[10][12] The reaction is exothermic and the temperature should be carefully monitored.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench the reaction. Extract the product into an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Functionalization for Linker Elaboration

With the core building block in hand, the next steps involve its functionalization to enable its incorporation into a PROTAC linker. This is a two-stage process: etherification of the phenol and reduction of the nitro group. The order of these steps can be varied depending on the overall synthetic strategy.

The phenolic hydroxyl group can be alkylated with a bifunctional linker precursor, such as a dihaloalkane or a tosylated alcohol, to introduce the linker chain.

Experimental Protocol: O-Alkylation of this compound

-

Deprotonation: In a dry, inert atmosphere, dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile. Add a suitable base, such as potassium carbonate or cesium carbonate (1.5-2 equivalents), and stir the mixture at room temperature for 30 minutes.

-

Addition of Linker Precursor: Add the bifunctional linker precursor (e.g., 1-bromo-3-chloropropane, 1 equivalent) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

Work-up and Extraction: After completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the product by column chromatography to yield the ether-linked intermediate.

The nitro group can be selectively reduced to a primary amine using various established methods. The choice of reducing agent should be made based on the presence of other functional groups in the molecule.

Experimental Protocol: Nitro Group Reduction

-

Method A: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve the nitro-containing intermediate in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm or higher) with vigorous stirring.[13][14][15]

-

Monitoring and Filtration: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

-

Method B: Metal-Mediated Reduction

-

Setup: Dissolve the nitro compound in a solvent mixture, such as ethanol/water or acetic acid.

-

Reagent Addition: Add a reducing metal, such as iron powder or tin(II) chloride, and an acid (e.g., HCl or acetic acid).

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Neutralize the reaction with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic layer, followed by purification if necessary.

-

Application in PROTAC Synthesis: A Modular Approach

The functionalized 2-amino-4-(trifluoromethoxy)phenol derivative is now ready for incorporation into a PROTAC molecule. The primary amine can be coupled to a carboxylic acid on either the warhead or the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt). The other end of the linker can be functionalized to react with the remaining component of the PROTAC.

Illustrative Synthetic Workflow:

This modular approach allows for the rapid generation of a library of PROTACs where the linker length and composition can be systematically varied to optimize for degradation activity. The trifluoromethoxy group's influence on the overall physicochemical properties of the final PROTAC can be assessed in parallel, providing valuable structure-activity relationship (SAR) data.

Future Perspectives and Conclusion

This compound represents a highly valuable, yet underutilized, building block in the PROTAC designer's toolbox. Its inherent bifunctionality, coupled with the beneficial physicochemical properties imparted by the trifluoromethoxy group, offers a compelling platform for the synthesis of novel and effective protein degraders. The ability to fine-tune lipophilicity and conformational behavior through the incorporation of this moiety can address some of the key challenges in PROTAC development, namely cell permeability and metabolic stability.[5][8]

As the field of targeted protein degradation continues to mature, the demand for sophisticated and versatile linker building blocks will undoubtedly grow.[3][9] This guide has provided a comprehensive overview of the synthesis, functionalization, and strategic application of this compound, with the aim of inspiring its wider adoption by researchers and scientists in the pursuit of innovative therapeutics. The logical and modular synthetic routes outlined herein should empower drug development professionals to explore the full potential of this promising chemical entity.

References

-

Supporting Information for The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- US Patent for Proteolysis targeting chimeric pharmaceutical Patent (Patent No. US 7,208,157 B2). (n.d.).

-

Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. [Link]

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). ACS Medicinal Chemistry Letters, 12(12), 1898-1905. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Gao, C., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

-

Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. (2023). ACS Fall 2023. [Link]

-

Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (2022). Expert Opinion on Therapeutic Patents, 32(4), 353-372. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. [Link]

-

S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. (2023). ACS Medicinal Chemistry Letters. [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry, 65(23), 15642-15662. [Link]

-

Targeted Protein Degradation: Elements of PROTAC Design. (2019). Cell Chemical Biology, 26(1), 16-33. [Link]

- WO Patent for Proteolysis targeting chimera compounds. (n.d.).

-

Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. (2020). Journal of Medicinal Chemistry, 63(21), 12514-12527. [Link]

-

Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. (2025). Journal of Medicinal Chemistry. [Link]

-

4-Amino-2-(trifluoromethoxy)phenol. (n.d.). PubChem. Retrieved from [Link]

-

Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. (2021). Journal of Medicinal Chemistry, 64(16), 12013-12025. [Link]

-

2-Amino-4-(trifluoromethyl)phenol. (n.d.). PubChem. Retrieved from [Link]

-

Nitration Of Phenols Under Mild And Heterogeneous Conditions. (2006). Molecules, 11(1), 26-32. [Link]

-